1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)-
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Overview
Description
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- is a chemical compound with a complex structure that includes a tropane ring and a diphenylpropoxyacetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- typically involves the esterification of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol with diphenylpropoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)-
- 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (+)-
Comparison: Compared to similar compounds, 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylpropoxyacetate (ester), (+)- is unique due to its specific ester group and the resulting chemical properties
Properties
CAS No. |
87395-59-3 |
---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2,2-diphenyl-2-propoxyacetate |
InChI |
InChI=1S/C25H31NO3/c1-3-18-28-25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24(27)29-23-17-15-21-14-16-22(23)26(21)2/h4-13,21-23H,3,14-18H2,1-2H3/t21?,22-,23?/m1/s1 |
InChI Key |
HKGIWDBWRYKYTC-OOMBGRCJSA-N |
Isomeric SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CC[C@H]3N4C |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CCC3N4C |
Origin of Product |
United States |
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